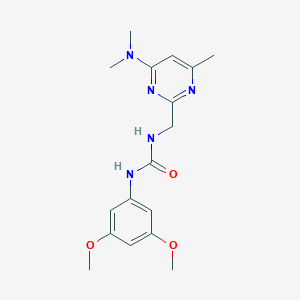
1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea, also known as DMU-212, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications. DMU-212 has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Foldamer Research
The compound's relevance in the field of foldamers is highlighted by its utilization in the study of heterocyclic ureas. These compounds, including derivatives related to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea, show concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This process mimics the helix-to-sheet transition in peptides, offering insights into fundamental biological processes and potential applications in self-assembly technologies (Corbin et al., 2001).
Hydrogen Bonding and Dimerization
The study of ureidopyrimidones, which are structurally related to the mentioned compound, reveals strong dimerization via quadruple hydrogen bonding. This characteristic is crucial for the development of supramolecular chemistry, where the formation and stabilization of complex structures through non-covalent interactions are essential (Beijer et al., 1998).
Electron Transfer Studies
Investigations into the electron transfer across multiple hydrogen bonds have been conducted using ureapyrimidinedione-substituted complexes, closely related to the compound . These studies enhance our understanding of redox reactions in biological systems and could inform the design of new materials for electronic applications (Pichlmaier et al., 2009).
Pharmaceutical Research
Compounds structurally similar to this compound have been identified as nonpeptidic agonists of the urotensin-II receptor. This discovery is significant in pharmacological research for developing new drug leads (Croston et al., 2002).
Anticancer Agent Development
In medicinal chemistry, derivatives of diaryl ureas, which include compounds related to the one , have shown significant antiproliferative effects against various cancer cell lines. This research is vital for the development of new anticancer agents and potential BRAF inhibitors (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-6-16(22(2)3)21-15(19-11)10-18-17(23)20-12-7-13(24-4)9-14(8-12)25-5/h6-9H,10H2,1-5H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHSJQSPBEEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)
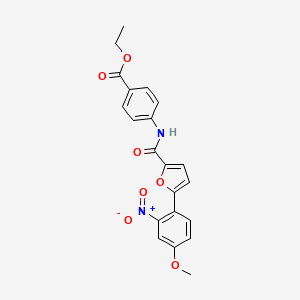
![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)
![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
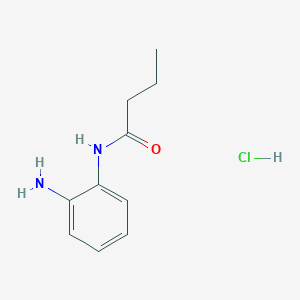
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)
![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)
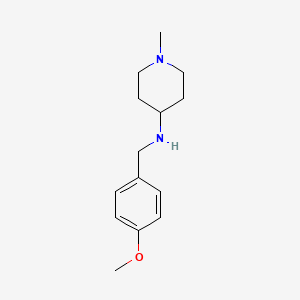


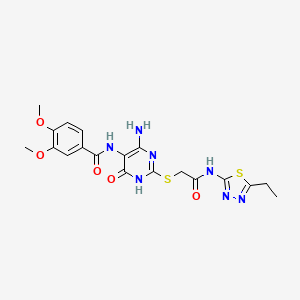
![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)